3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Medicinal Chemistry Drug Design Physicochemical Properties

3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37432-58-9) is a heterocyclic compound classified as a pyrazolone derivative, featuring a furan ring at the 2-position and a methyl group at the 1-position of the pyrazolone core. Its molecular formula is C8H8N2O2, with a molecular weight of 164.16 g/mol and a topological polar surface area (TPSA) of 45.8 Ų.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 37432-58-9
Cat. No. B1449568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
CAS37432-58-9
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(=N1)C2=CC=CO2
InChIInChI=1S/C8H8N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h2-4H,5H2,1H3
InChIKeyXIJFXPWOHZJPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37432-58-9): A Heterocyclic Pyrazolone Scaffold for Procurement


3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37432-58-9) is a heterocyclic compound classified as a pyrazolone derivative, featuring a furan ring at the 2-position and a methyl group at the 1-position of the pyrazolone core [1]. Its molecular formula is C8H8N2O2, with a molecular weight of 164.16 g/mol and a topological polar surface area (TPSA) of 45.8 Ų [1]. The compound is commercially supplied as a versatile small molecule scaffold, typically at a minimum purity of 95%, and is intended exclusively for research purposes .

Why Generic Pyrazolones Cannot Substitute for 3-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one in Research


Generic substitution with unsubstituted pyrazolones is precluded by the critical influence of the furan heterocycle on molecular properties and biological target engagement. The furan ring is not merely a structural appendage; its incorporation into the pyrazolone scaffold substantially modifies electronic distribution, lipophilicity (XLogP3-AA = 0.8), and hydrogen-bond acceptor count, which are pivotal for specific molecular recognition events [1]. Literature on analogous furan-bearing pyrazolines demonstrates that the presence of the furan moiety is strongly correlated with the emergence of significant cytotoxicity, whereas many non-furan counterparts in the same series remain inactive [2]. Therefore, a simple 1-methyl-pyrazol-5-one or phenyl-substituted analog cannot replicate the specific interaction profile conferred by the furan ring, making targeted procurement of CAS 37432-58-9 essential for structure-activity relationship (SAR) studies where this heterocycle is a required pharmacophoric element.

Quantitative Differentiation Guide for 3-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one Against Key Comparators


Molecular Property Differentiation: Furan vs. Phenyl Substitution on the Pyrazolone Core

When comparing the target compound to the prototypical 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone, CAS 89-25-8), the replacement of the phenyl ring with a furan heterocycle results in a measurable shift in key drug-likeness parameters. The target compound exhibits a lower calculated lipophilicity (XLogP3-AA = 0.8 [1]) compared to Edaravone's XLogP3 of 1.3 [2], while also increasing the topological polar surface area (TPSA: 45.8 Ų vs. 32.7 Ų). This trade-off between lipophilicity and polarity can be decisive for optimizing solubility, permeability, and off-target binding profiles for a given biological target.

Medicinal Chemistry Drug Design Physicochemical Properties

Critical Role of the Furan Moiety for Cytotoxic Activity in Pyrazoline Series

A review of structure-activity relationship (SAR) data across a series of pyrazoline derivatives highlights a non-redundant role for the furan substituent. It was observed that only pyrazoline analogs bearing a furanyl group exhibited significant cytotoxic activity, while non-furan derivatives in the same series (including those with phenyl or other aryl substitutions) did not [1]. This qualitative SAR observation firmly establishes the furan ring as a critical pharmacophoric element, quantitatively differentiating active furan-bearing chemotypes from inactive close analogs. The specific MIC or IC50 values for the furan-bearing subset were not disaggregated for the exact target compound in the available summary, representing a limitation for direct head-to-head comparison at the level of CAS 37432-58-9.

Cancer Research Cytotoxicity Structure-Activity Relationship

Commercial Availability as a Pre-Formed Scaffold vs. Multi-Step Synthesis from Unsubstituted Pyrazolones

The target compound is commercially available as a ready-to-use versatile small molecule scaffold with a purity of ≥95% (CAS 37432-58-9, product 3D-MBA43258) . In contrast, the unsubstituted 1-methyl-1H-pyrazol-5(4H)-one (CAS 10234-66-9) is typically sold as a basic pyrazolone core that requires subsequent functionalization to introduce a 3-aryl or 3-heteroaryl group, a process that can involve multi-step synthesis with variable yields. The direct procurement of the furan-substituted derivative eliminates the need for a potentially low-yielding or challenging C-C bond-forming step at the 3-position, thereby saving significant synthetic effort and time for research groups.

Chemical Procurement Synthetic Efficiency Building Blocks

Defined Application Scenarios for 3-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one Based on Evidenced Differentiation


Hit-to-Lead Optimization in Kinase or Oxidoreductase Inhibitor Programs

The unique physicochemical profile of the furan-substituted pyrazolone (XLogP3-AA = 0.8, TPSA = 45.8 Ų) makes it a compelling core for designing ATP-competitive kinase inhibitors or xanthine oxidase inhibitors, where balanced polarity is crucial for hinge-region binding [1]. Its selection over the more lipophilic phenyl analog Edaravone (XLogP3 = 1.3) is warranted when the target binding site favors a less hydrophobic, more hydrogen-bond-capable heterocycle.

Synthesis of Focused Libraries for Cytotoxic Pyrazoline Exploration

Based on SAR evidence that cytotoxicity within a broad pyrazoline series is exclusive to furan-bearing compounds [1], this scaffold serves as the obligatory starting point for building focused compound libraries to explore anticancer activity. Using CAS 37432-58-9 directly as a building block eliminates the synthetic bottleneck of late-stage furan introduction.

Development of Metal-Chelating Agents or Coordination Complexes

The combination of the pyrazolone carbonyl and the furan oxygen provides a unique O,O- or N,O-chelating motif. Related pyrazolone-furan Schiff base ligands have been successfully employed to form tridentate (ONO) complexes with biologically relevant metals (Cr, Co, Ni, Cu, Zn), demonstrating antimicrobial and antioxidant activities [1]. The pre-formed furan-pyrazolone hybrid (CAS 37432-58-9) is an ideal precursor for generating such ligands without the need for separate furan installation.

Quote Request

Request a Quote for 3-(furan-2-yl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.